![molecular formula C14H10BrN3OS B2772368 2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-72-5](/img/structure/B2772368.png)

2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

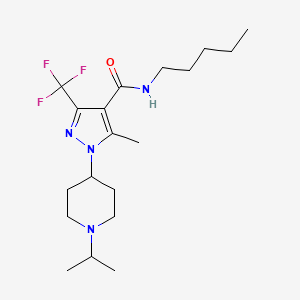

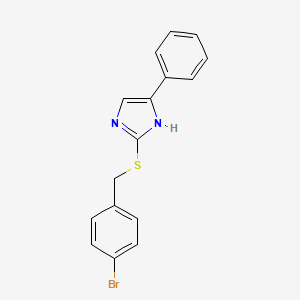

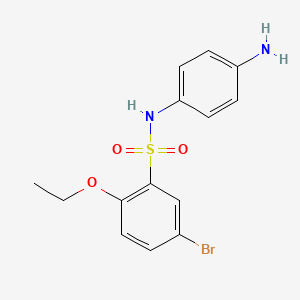

The compound “2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a type of heterocyclic compound . Attached to this core is a 4-bromophenyl group and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, a sulfanyl group, and a bromine atom. The aromaticity of the rings would contribute to the compound’s stability, while the bromine atom would make the compound more reactive .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction. The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

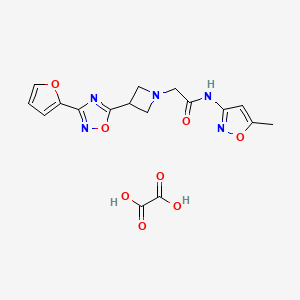

Several studies have focused on the synthesis and characterization of compounds with structures related to 2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, exploring their potential applications in medicinal chemistry and materials science. For instance, Abeydeera et al. (2018) synthesized novel sulfonated zinc-triazine complexes, characterized by their potential for biological applications, indicating the versatility of triazine derivatives in developing compounds with significant biological relevance (Abeydeera et al., 2018).

Biological Applications

Research has also explored the biological interactions of triazine derivatives, such as their binding studies with bovine serum albumin (BSA), suggesting potential for drug delivery and serum distribution applications. The study by Abeydeera et al. highlighted the potential of zinc-triazine complexes in biological contexts, demonstrating their water solubility and potential as good candidates for biological applications (Abeydeera et al., 2018).

Material Science Applications

Compounds structurally related to this compound have been investigated for their potential in materials science, such as the development of new classes of red fluorescent organic compounds. Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines with considerable red light emission in the 650 nm range, showcasing the utility of triazine derivatives in developing functional materials with specific optical properties (Darehkordi et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

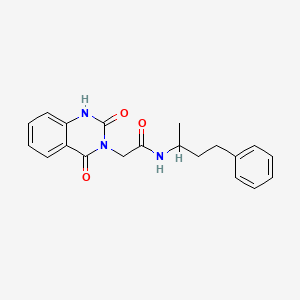

The primary target of the compound is currently unknown. The compound is a derivative of pyrazoline , a class of compounds known for their diverse pharmacological effects . Pyrazolines and their derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that pyrazoline derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) and free radicals, which are produced by cells during their routine metabolic pathways . An increase in these compounds can lead to cellular damage . The compound might also affect the formation of malondialdehyde (MDA), a common biomarker for oxidative injury in cells and tissues .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of activities associated with pyrazoline derivatives . For instance, the compound might cause changes in behavior and movement due to its potential inhibitory effects on AChE . It might also lead to cellular damage due to increased production of ROS and free radicals .

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLKSRSUBVPUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2772285.png)

![[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2772288.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2772289.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2772291.png)

![1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone](/img/structure/B2772293.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)